Hepta-3,5-dien-1-ol
Description
Properties
CAS No. |
85110-94-7 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hepta-3,5-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2-5,8H,6-7H2,1H3 |
InChI Key |
WOWTZARDJWWOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-3,5-dien-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes followed by reduction. For instance, the reaction between 3-buten-2-one and formaldehyde in the presence of a base can yield this compound after reduction with a suitable reducing agent like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hepta-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hepta-3,5-dien-1-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to hepta-3,5-dien-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride to form hepta-3,5-dien-1-chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Thionyl chloride (SOCl2), pyridine as solvent.
Major Products:
Oxidation: Hepta-3,5-dien-1-one.
Reduction: Hepta-3,5-dien-1-amine.
Substitution: Hepta-3,5-dien-1-chloride.
Scientific Research Applications
Hepta-3,5-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of hepta-3,5-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The conjugated double bonds can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Hexa-2,5-dien-1-ol Derivatives
Example Compounds :
- (2E,5Z)-5-(4-Methoxyphenyl)-6-boronate hexa-2,5-dien-1-ol (Compound 6/6’)
- (2E,5E)-6-boronate-5-trimethylsilyl hexa-2,5-dien-1-ol (Compound 7)
Analysis: The boronate-functionalized dienols in exhibit higher synthetic yields (43–71%) due to optimized catalytic conditions and stabilizing substituents (e.g., trifluoromethyl groups). These groups enhance steric and electronic control during synthesis, unlike the simpler this compound, which suffers from low yield and purification challenges .
Cyclothis compound
Key Data :
Analysis: The cyclic analog benefits from reduced ring strain and enhanced stability due to conjugation within the seven-membered ring. This structural difference likely makes Cyclothis compound more suitable for applications requiring rigid frameworks, such as organometallic ligands .
Phenyl-Substituted Dienols and Triynols
Examples :
| Property | This compound | Phenyl-Substituted Analogs |
|---|---|---|
| Bonding | Double bonds (diene) | Triple bonds (diynes) + double bonds |
| Reactivity | Electrophilic addition | Radical polymerization, cycloadditions |
| Electronic Effects | Conjugation stabilizes diene | Aryl groups enhance π-π interactions |
Analysis : Phenyl and acetylene substituents introduce extended conjugation and electronic diversity. For instance, 7-Phenyl-hepta-4,6-diyne-2-ol’s triple bonds enable unique reactivity in cycloadditions, contrasting with this compound’s preference for electrophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
